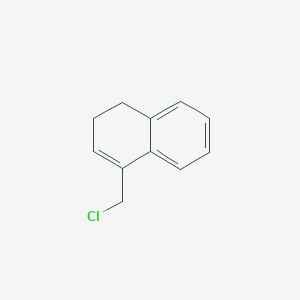
Chloromethyl naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl naphthalene, also known as 1-(chloromethyl)naphthalene, is an organic compound with the molecular formula C₁₁H₉Cl. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a chloromethyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thionyl Chloride Method: One common method involves the reaction of 1-naphthylmethanol with thionyl chloride in dry chloroform. The reaction mixture is cooled to 5°C, and thionyl chloride is added slowly to maintain the temperature below 10°C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
Palladium-Catalyzed Method: Another method involves the reaction of 1-naphthylacetyl chloride with a palladium catalyst in toluene.
Industrial Production Methods
In industrial settings, chloromethyl naphthalene is often produced by the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a surfactant. The reaction is carried out at 80°C with anhydrous HCl gas bubbled through the mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: Chloromethyl naphthalene undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form naphthaldehyde or naphthoic acid.
Polymerization: It can initiate atom transfer radical polymerization (ATRP) of styrene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Polymerization: Copper(I) chloride and N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA) are used as catalysts.
Major Products
Naphthaldehyde: Formed by oxidation.
Naphthoic Acid: Another oxidation product.
Polystyrene: Formed through ATRP.
Wissenschaftliche Forschungsanwendungen
Chloromethyl naphthalene is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of nucleophilic dearomatization reactions.
Industry: It is used in the production of dyes, resins, and polymers.
Wirkmechanismus
The mechanism of action of chloromethyl naphthalene involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to undergo various chemical transformations. In the presence of a catalyst, it can initiate polymerization reactions by generating free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Naphthylmethyl chloride
- α-Naphthylmethyl chloride
- 1-Menaphthyl chloride
Uniqueness
Chloromethyl naphthalene is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo nucleophilic substitution and initiate polymerization makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C11H11Cl |
|---|---|
Molekulargewicht |
178.66 g/mol |
IUPAC-Name |
4-(chloromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2 |
InChI-Schlüssel |
WTTBQXCEZGJCQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


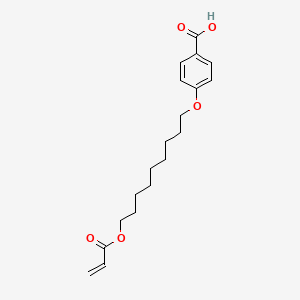

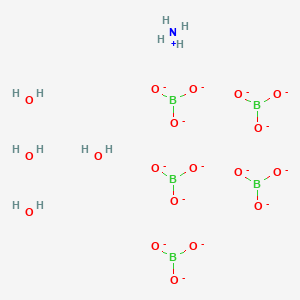
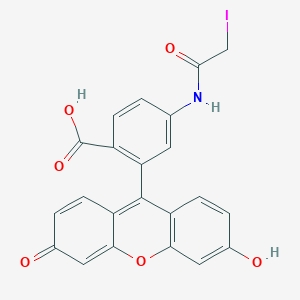
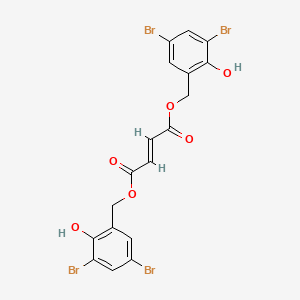
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
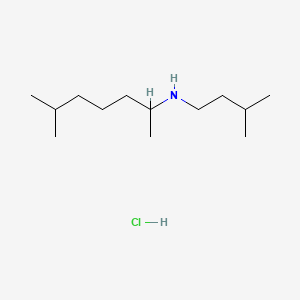

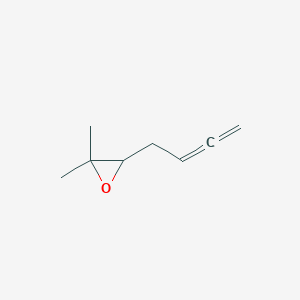


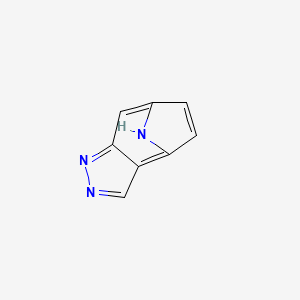
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
